3-(2,3-Dimethylphenyl)isonicotinic acid
Description
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-11(10(9)2)13-8-15-7-6-12(13)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSDNDJHHYODCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CN=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687042 | |
| Record name | 3-(2,3-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258614-88-8 | |
| Record name | 3-(2,3-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of 2,3-dimethylphenyl . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,3-Dimethylphenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Isonicotinic acid derivatives exhibit significant variability in biological and chemical properties depending on substituent type, position, and electronic effects. Below are notable analogs and their distinguishing features:
3-(3-(Naphthalen-1-yl)ureido)isonicotinic acid Substituent: A ureido group linked to a naphthyl moiety. Such features are advantageous in enzyme inhibition (e.g., dihydroorotate dehydrogenase inhibitors) .
2,3,5-Trichloroisonicotinic acid
- Substituent : Three chlorine atoms at positions 2, 3, and 3.
- Properties : Chlorine’s electron-withdrawing nature reduces electron density on the pyridine ring, enhancing acidity (pKa shift) and lipophilicity (ClogP ~2.1). High similarity (0.78) to the target compound suggests structural overlap, but chlorine’s electronegativity may reduce metabolic stability compared to methyl groups .
2,3-Diaminoisonicotinic acid Substituent: Amino groups at positions 2 and 3. Properties: Amino groups improve aqueous solubility (via hydrogen bonding) and enable participation in covalent interactions (e.g., Schiff base formation). However, they may reduce membrane permeability compared to hydrophobic methyl or aryl groups .
3-(Pivaloylamino)isonicotinic acid Substituent: A bulky pivaloylamino (2,2-dimethylpropanamido) group. This contrasts with the planar dimethylphenyl group in the target compound, which may facilitate π-π interactions .
Physicochemical Properties
- Lipophilicity : Chloro- and methyl-substituted derivatives (e.g., 2,6-dichloro-3-methylisonicotinic acid, Similarity 0.88) exhibit higher ClogP values (~2.5), favoring membrane penetration. The dimethylphenyl group in the target compound likely offers moderate lipophilicity, balancing solubility and permeability .
- Acidity : Electron-withdrawing substituents (e.g., -Cl) lower the pKa of the carboxylic acid, increasing ionization at physiological pH. Methyl groups, being electron-donating, may slightly raise the pKa, affecting bioavailability .
Data Table: Key Comparisons
Q & A
Q. What are the recommended synthetic routes for 3-(2,3-dimethylphenyl)isonicotinic acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of substituted isonicotinic acids typically employs Pd-catalyzed arylation strategies. For example, Pd(0)/PR₃-catalyzed arylation using bulky N-(3,5-dimethylphenyl) amide directing groups achieves high mono-selectivity (yields up to 87%) by reducing electronic deficiency in the pyridine ring. Key steps include:
- Ligand screening (e.g., PCy₂t-Bu-HBF₄ enhances yield).
- Optimization of directing groups to balance selectivity and reactivity.
Reaction monitoring via TLC or HPLC is critical for tracking intermediates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyridine and dimethylphenyl groups).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Cross-validate with the Cambridge Structural Database (CSD) for bond-length/angle consistency .
- HPLC-MS : Quantify purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
Methodological Answer: Test solubility in DMSO (primary stock) and dilute in PBS (pH 7.4) for cell-based assays. For aqueous stability:
- Use dynamic light scattering (DLS) to monitor aggregation.
- Adjust co-solvents (e.g., ethanol ≤5% v/v) if precipitation occurs.
UV-vis spectroscopy (λmax ~270 nm) quantifies concentration pre-assay .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer: Discrepancies in bond angles or torsional strains may arise from polymorphism or twinning. Mitigation strategies:
Q. What computational methods predict the bioactivity of this compound analogs?
Methodological Answer: Use density functional theory (DFT) to calculate:
- pKa values (via programs like Jaguar) to assess ionization states under physiological conditions.
- Molecular docking (AutoDock Vina) against target proteins (e.g., microbial enzymes) to prioritize analogs for synthesis.
Validate predictions with in vitro MIC assays against S. aureus or E. coli (96-well plate format, 24–48 h incubation) .
Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?
Methodological Answer: Ligand-directed C–H activation improves regioselectivity. For example:
- Directing groups : N-(3,5-dimethylphenyl) amide minimizes competing binding at the pyridine nitrogen.
- Ligand screening : Bulky ligands (e.g., PCy₂t-Bu-HBF₄) favor mono-arylation at the 4-position.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temps (60–80°C) drive thermodynamic outcomes .
Q. Table 1: Ligand Effects on Arylation Efficiency
| Ligand | Yield (%) | Mono:Di Ratio |
|---|---|---|
| PCy₂t-Bu-HBF₄ | 87 | 15:1 |
| N-(2,6-dimethylphenyl) | 62 | 8:1 |
| N-(perfluorophenyl) | 22 | 2:1 |
Q. What strategies mitigate cytotoxicity in biological applications of this compound?
Methodological Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyls) to reduce membrane permeability.
- Dose-response profiling : Use MTT assays (HepG2/THP-1 cells, 24–72 h) to determine IC₅₀ values.
- Prodrug design : Mask carboxylic acid as esters (hydrolyzed in vivo) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
